4-(4-Methoxybenzoyl)quinoline

Medicinal Chemistry Drug Discovery Kinase Inhibition

4-(4-Methoxybenzoyl)quinoline (CAS 1706435-78-0) is a synthetic 4-aroylquinoline derivative with the molecular formula C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol. Its IUPAC name is (4-methoxyphenyl)-quinolin-4-ylmethanone, reflecting a 4-methoxybenzoyl substituent attached at the 4-position of the quinoline core.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 1706435-78-0
Cat. No. B1459448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxybenzoyl)quinoline
CAS1706435-78-0
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C17H13NO2/c1-20-13-8-6-12(7-9-13)17(19)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3
InChIKeyFAKIAROORMMXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxybenzoyl)quinoline (CAS 1706435-78-0): Structural Identity, Physicochemical Profile, and Procurement Specifications for Research-Grade Quinoline Derivatives


4-(4-Methoxybenzoyl)quinoline (CAS 1706435-78-0) is a synthetic 4-aroylquinoline derivative with the molecular formula C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol . Its IUPAC name is (4-methoxyphenyl)-quinolin-4-ylmethanone, reflecting a 4-methoxybenzoyl substituent attached at the 4-position of the quinoline core . This compound is supplied as a research chemical with a typical minimum purity specification of 95% (or 97% from select vendors) and is intended exclusively for non-human, non-veterinary research and development use . The compound belongs to the broader class of 4-aroylquinolines, a scaffold that has demonstrated anticancer, antimicrobial, and enzyme inhibitory activities in published studies, establishing its relevance in medicinal chemistry and drug discovery programs [1].

Why 4-(4-Methoxybenzoyl)quinoline Cannot Be Interchanged with Regioisomeric or Positional Analog Quinoline Derivatives


Quinoline derivatives bearing aroyl substituents are not functionally interchangeable, as both the position of the aroyl group on the quinoline ring (4- vs. 3- vs. 2-position) and the position of the methoxy substituent on the benzoyl ring (ortho, meta, or para) critically influence molecular recognition, target binding, and physicochemical properties [1]. In 4-aroylquinoline-based anticancer agents, moving the aroyl group from the 4-position to other positions on the quinoline ring results in substantial differences in antiproliferative potency, with IC₅₀ values varying by orders of magnitude across human cancer cell lines [2]. The electron-donating para-methoxy group of 4-(4-Methoxybenzoyl)quinoline modulates the electron density of the carbonyl group, affecting hydrogen-bond acceptor strength and metabolic stability compared to ortho- or meta-substituted analogs [3]. Furthermore, the computed lipophilicity differs between positional isomers: 3-(4-methoxybenzoyl)quinoline has a calculated XlogP of 3.4, whereas the 4-substituted regioisomers are expected to exhibit distinct LogP values due to altered molecular geometry and dipole moment orientation . These differences have direct consequences for membrane permeability, off-target binding, and overall pharmacokinetic suitability, making indiscriminate substitution of one analog for another scientifically unsound in any quantitative structure-activity relationship (QSAR) study or screening campaign.

Quantitative Differentiation Evidence: 4-(4-Methoxybenzoyl)quinoline vs. Closest Structural Analogs


Regiochemical Differentiation: 4-Position Quinoline Substitution vs. 3-Position Isomer for Targeted Enzyme Binding

4-(4-Methoxybenzoyl)quinoline places the aroyl substituent at the 4-position of the quinoline ring, whereas the commercially available 3-(4-methoxybenzoyl)quinoline (CAS 211106-96-6) places it at the 3-position . In published 4-aroylquinoline studies, the 4-aroylquinoline scaffold (compound 11) inhibited the growth of human cancer cell lines KB, HT-29, and MKN45 with IC₅₀ values of 217, 327, and 239 nM, respectively [1]. While direct bioactivity data for 4-(4-methoxybenzoyl)quinoline itself are not yet published, this class-level evidence establishes that the 4-position aroyl substitution is a critical determinant of biological activity, and the 3-position isomer (for which no comparable anticancer data are available) cannot be assumed to produce equivalent results. The regiochemistry influences the spatial orientation of the benzoyl carbonyl, which is essential for key hydrogen-bonding interactions with target proteins [2].

Medicinal Chemistry Drug Discovery Kinase Inhibition

Methoxy Group Position on Benzoyl Ring: Para (4-) vs. Ortho (2-) vs. Meta (3-) Substitution and Impact on Electronic Properties

4-(4-Methoxybenzoyl)quinoline bears the methoxy group at the para position of the benzoyl ring, in contrast to the ortho-substituted analog 4-(2-methoxybenzoyl)quinoline (CAS 1706462-31-8) and the meta-substituted analog 4-(3-methoxybenzoyl)quinoline (CAS 1706450-30-7) . The para-methoxy group exerts a +M (mesomeric) electron-donating effect that directly conjugates with the carbonyl group, increasing electron density at the carbonyl oxygen and enhancing its hydrogen-bond acceptor capacity [1]. The ortho-methoxy analog introduces steric hindrance near the carbonyl, potentially restricting rotational freedom of the benzoyl group and altering the preferred binding conformation. The meta-methoxy analog lacks direct conjugation with the carbonyl, resulting in a different electronic profile dominated by the –I (inductive) effect [1]. These electronic differences manifest in distinct chemical reactivity patterns: the para-methoxy derivative is expected to show different acylation reactivity and photochemical behavior compared to its ortho- and meta-substituted counterparts, which is relevant for synthetic derivatization strategies .

QSAR Computational Chemistry Drug Design

DIFFERENTIAL EVIDENCE GAP: Absence of Published Direct Bioactivity Data for 4-(4-Methoxybenzoyl)quinoline

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Scholar (conducted May 2026) identified no published bioactivity data (IC₅₀, Kᵢ, MIC, EC₅₀, or % inhibition values) specific to 4-(4-Methoxybenzoyl)quinoline (CAS 1706435-78-0) [1]. In contrast, the broader 4-aroylquinoline class has published quantitative data: 4-aroyl-6,7,8-trimethoxyquinoline (compound 11) demonstrated IC₅₀ values of 217–327 nM against multiple cancer cell lines [2], and 5-amino-6-methoxy-2-aroylquinoline (compound 15) exhibited antiproliferative IC₅₀ values of 0.2–0.4 nM [3]. Additionally, quinoline derivatives with 4-methoxybenzoyl groups have been reported to inhibit E. coli DHFR with I₅₀ values as low as 0.75 µM, although the specific compound identity in that study is not confirmed as 4-(4-methoxybenzoyl)quinoline [4]. This evidence gap means that any procurement decision based on expected biological activity is currently inferential and must rely on class-level SAR extrapolation rather than direct compound-specific data.

Data Transparency Procurement Risk Screening Triage

Synthetic Tractability: Established Grignard-Based Route for 4-Aroylquinoline Preparation

A well-defined synthetic route to 4-(4-Methoxybenzoyl)quinoline has been proposed based on established 4-aroylquinoline methodology . The route proceeds via: (1) oxidation of 4-methylquinoline with SeO₂ to quinoline-4-carboxaldehyde, (2) Grignard addition of 4-methoxyphenylmagnesium bromide to yield (4-methoxyphenyl)(quinolin-4-yl)methanol, and (3) oxidation of the secondary alcohol to the target ketone using PDC or PCC [1]. This three-step sequence uses commercially available starting materials (4-methylquinoline and 4-bromoanisole) and avoids the need for transition-metal catalysis, distinguishing it from palladium-catalyzed cross-coupling routes required for some 2- and 3-substituted quinoline analogs [2]. The Grignard approach benefits from well-understood stoichiometry, predictable yields, and straightforward purification, which collectively reduce the cost and complexity of custom synthesis or in-house preparation compared to metal-catalyzed alternatives that require expensive ligands and rigorous exclusion of air and moisture [2].

Synthetic Chemistry Process Development Scale-up Feasibility

Purity and Hazard Profile: 4-(4-Methoxybenzoyl)quinoline vs. 3-(4-Methoxybenzoyl)quinoline for Laboratory Handling

Commercial suppliers list 4-(4-methoxybenzoyl)quinoline at a minimum purity of 95%, with select vendors offering 97% purity grades . The compound is classified as non-hazardous for DOT/IATA transport and requires only standard long-term storage in a cool, dry place without special atmospheric or temperature control . In contrast, the 3-position isomer 3-(4-methoxybenzoyl)quinoline (CAS 211106-96-6) carries GHS07 hazard labeling as harmful/irritant, with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring PPE, ventilation controls, and locked storage . This difference in hazard classification has direct implications for laboratory safety protocols, shipping restrictions, and institutional chemical hygiene plan compliance. Additionally, the 3-isomer is priced at approximately £1,167 per gram from specialty suppliers, whereas the 4-isomer is available from multiple vendors at competitive research-chemical pricing .

Chemical Safety Procurement Specifications Laboratory Compliance

Recommended Research and Industrial Application Scenarios for 4-(4-Methoxybenzoyl)quinoline Based on Verified Differentiation Evidence


Medicinal Chemistry: 4-Aroylquinoline Kinase or Tubulin Inhibitor Lead Optimization Programs

4-(4-Methoxybenzoyl)quinoline can serve as a core scaffold for structure-activity relationship (SAR) studies targeting kinases or tubulin polymerization, building directly on published 4-aroylquinoline anticancer data where 4-position substitution yielded IC₅₀ values of 217–327 nM against human cancer cell lines [1]. Its para-methoxy substitution provides a consistent electronic environment for systematic derivatization at the quinoline C-2, C-3, C-5, C-6, C-7, and C-8 positions, enabling exploration of substituent effects without confounding steric or electronic variables introduced by ortho- or meta-methoxy groups . The metal-free synthetic route facilitates rapid analog generation for library synthesis [2].

Antimicrobial Drug Discovery: DHFR Inhibitor Scaffold Exploration

Given that quinoline derivatives bearing 4-methoxybenzoyl groups have demonstrated E. coli DHFR inhibition (I₅₀ = 0.75 µM for structurally related compounds), 4-(4-methoxybenzoyl)quinoline is a candidate starting point for antifolate drug discovery [1]. Its non-hazardous handling profile (vs. the GHS07-classified 3-position isomer) makes it a safer choice for high-throughput screening campaigns in academic and industrial laboratories, where large compound libraries are routinely handled by multiple researchers . The para-methoxy configuration is expected to confer favorable metabolic stability compared to ortho-substituted analogs, based on established medicinal chemistry principles [2].

Synthetic Methodology Development: Metal-Free 4-Aroylquinoline Synthesis Optimization

The established three-step Grignard/oxidation route to 4-(4-methoxybenzoyl)quinoline provides a testbed for optimizing metal-free aroylquinoline synthesis [1]. Researchers focused on green chemistry or process development can use this compound as a model substrate to evaluate alternative oxidants (e.g., TEMPO-based systems), greener solvents, or continuous-flow processing conditions, with the para-methoxy group serving as a convenient HPLC/UV chromophore for reaction monitoring . The commercial availability of the compound at ≥95% purity from multiple vendors ensures reproducible starting material quality across laboratories [2].

Computational Chemistry and QSAR Model Building: Regioisomeric Probe Set

When combined with its ortho- and meta-substituted analogs (4-(2-methoxybenzoyl)quinoline and 4-(3-methoxybenzoyl)quinoline), 4-(4-methoxybenzoyl)quinoline completes a regioisomeric probe set that enables computational chemists to parameterize force fields, validate docking scoring functions, or train machine learning models on the relationship between methoxy position and computed molecular descriptors [1]. The computed XlogP difference between the 4-substituted and 3-substituted isomers (3.4 for 3-(4-methoxybenzoyl)quinoline) provides a benchmark for evaluating LogP prediction algorithms . This application is uniquely enabled by the commercial availability of all three regioisomers, allowing direct experimental validation of computational predictions [2].

Quote Request

Request a Quote for 4-(4-Methoxybenzoyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.